molecular formula C9H8F2O3 B1434961 2-[2-(Difluoromethyl)phenoxy]acetic acid CAS No. 1889400-31-0

2-[2-(Difluoromethyl)phenoxy]acetic acid

Cat. No.: B1434961
CAS No.: 1889400-31-0
M. Wt: 202.15 g/mol
InChI Key: RTPWAACLWKVRLT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-[2-(Difluoromethyl)phenoxy]acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . For instance, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, this compound can interact with proteins, influencing their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent cellular responses. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme, affecting its catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . Over time, this compound may degrade, leading to changes in its activity and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . The compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. For example, this compound may inhibit or activate enzymes involved in key metabolic pathways, altering the flow of metabolites and the production of energy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins can affect its distribution within cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of 2-[2-(Difluoromethyl)phenoxy]acetic acid typically involves the reaction of 2-(difluoromethyl)phenol with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then acidified to obtain the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Mechanism of Action

The mechanism of action of 2-[2-(Difluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action.

Comparison with Similar Compounds

2-[2-(Difluoromethyl)phenoxy]acetic acid can be compared with other aryloxyalkanoic acids, such as:

  • 2-(2-Methylphenoxy)acetic acid
  • 2-(2-Chlorophenoxy)acetic acid
  • 2-(2-Bromophenoxy)acetic acid

These compounds share similar structural features but differ in their substituents on the phenoxy ring. The presence of the difluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

2-[2-(difluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11)6-3-1-2-4-7(6)14-5-8(12)13/h1-4,9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPWAACLWKVRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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